Cerium(III) carbonate
Description
Significance as a Precursor in Advanced Materials Science
Cerium(III) carbonate is a crucial intermediate in the synthesis of a wide array of advanced materials, most notably cerium oxide (CeO₂), also known as ceria. chemimpex.comzegmetal.com Ceria nanoparticles synthesized from this compound precursors exhibit unique catalytic and optical properties, making them valuable in numerous applications. chemimpex.com The thermal decomposition of this compound is a common and effective method for producing ceria nanoparticles with controlled characteristics. nih.govrsc.org
The synthesis process often involves the precipitation of this compound from a solution containing a cerium(III) salt, such as cerium(III) nitrate, and a carbonate source like sodium carbonate or urea. samaterials.comut.ac.ir The properties of the resulting ceria nanoparticles, including crystallite size and morphology, can be tailored by controlling the conditions of the precipitation and subsequent calcination processes. ut.ac.irut.ac.ir For instance, research has shown that increasing the calcination temperature can influence the particle size of the synthesized ceria. ut.ac.ir
The applications of ceria derived from this compound are diverse and include:
Catalysis: Ceria is a key component in automotive catalytic converters, where it aids in the reduction of harmful emissions like carbon monoxide (CO) and nitrogen oxides (NOx). samaterials.comstanfordmaterials.com It is also utilized as a catalyst in various organic reactions. chemimpex.comstanfordmaterials.com
Polishing Agents: Due to its abrasive properties, ceria is widely used for polishing glass and optical components to a high-quality finish. samaterials.comstanfordmaterials.com
Ceramics: The addition of cerium compounds can enhance the thermal stability and mechanical properties of ceramic materials. chemimpex.comstanfordmaterials.com
Luminescent Materials: Cerium compounds are used in the production of phosphors for applications such as fluorescent lighting. zegmetal.comsamaterials.com
Table 1: Synthesis of Ceria (CeO₂) Nanoparticles from this compound Precursors
| Precursor Materials | Synthesis Method | Resulting Material | Key Findings & Applications | Reference |
|---|---|---|---|---|
| Cerium(III) nitrate, Potassium carbonate | Co-precipitation | Ceria (CeO₂) nanoparticles | Produced nanoparticles with an average size of ~20 nm. Used in catalysis and polishing. | scielo.org.mx |
| Cerium(III) nitrate, Potassium hydroxide (B78521), Potassium carbonate | Precipitation and Calcination | Ceria (CeO₂) nanoparticles | Crystallite size decreased from 90 to 28 nm as calcination temperature increased from 200 to 600°C. | ut.ac.ir |
| Cerium(III) nitrate, Urea | Homogeneous precipitation and Annealing | Ceria (CeO₂) | The process yields basic cerium carbonates which upon annealing produce cerium oxide. | rsc.org |
Relevance in Sustainable Chemical Solutions and Environmental Technologies
In the pursuit of sustainable chemistry and environmental remediation, this compound and its derivatives are demonstrating significant potential. chemimpex.com A notable application is in the removal of pollutants from water, particularly phosphate (B84403). researchgate.netacs.org Eutrophication, caused by excess phosphorus in water bodies, is a major environmental concern, and cerium-based materials are being explored as effective adsorbents for phosphate removal. nih.govacs.org
Research has shown that materials containing this compound can efficiently remove phosphate from aqueous solutions through mechanisms such as ligand exchange and electrostatic attraction. researchgate.net For example, a magnetic sorbent composed of hydrated this compound and iron oxide (Ce₂(CO₃)₃·xH₂O/Fe₃O₄) exhibited a high phosphate sorption capacity. researchgate.net Similarly, cerium carbonate hydroxide-decorated magnetic biochar has been developed for the efficient recovery of phosphate from water, with the added benefit of the resulting material being usable as a slow-release fertilizer. acs.org
Furthermore, this compound-based materials are being investigated for their role as catalytic antioxidants. rsc.org They can be used to degrade reactive oxygen species (ROS), which are harmful byproducts of various chemical and biological processes. rsc.orggoogle.com
Table 2: Application of this compound in Environmental Technologies
| Material | Application | Mechanism/Key Findings | Reference |
|---|---|---|---|
| Magnetic hydrated this compound (M-HCC) | Phosphate removal from water | High sorption capacity (98.3 mg-P/g) via inner-sphere complexation and electrostatic attraction. | researchgate.net |
| Cerium carbonate hydroxide-decorated magnetic biochar (Fe/Ce@HPBC) | Phosphate recovery and reuse | Maximum phosphate uptake of 203.88 mg/g; can be used as a slow-release phosphate fertilizer. | acs.org |
| This compound modified with Fe₂(SO₄)₃ | Phosphate adsorption | Adsorption capacity of 58 mg P/g, with the mechanism involving Ce/PO₄³⁻ and Fe/PO₄³⁻ chemical interactions. | nih.govacs.org |
Position within Rare Earth Element Chemistry Research
This compound holds a significant position within the broader context of rare earth element (REE) chemistry. The chemistry of rare earths is complex due to the similarities in their ionic radii and chemical properties, making their separation challenging. researchgate.netresearchgate.net Cerium is unique among the lanthanides due to its ability to exist in both the +3 and +4 oxidation states. researchgate.net
This compound serves as a key intermediate in the production of other high-purity cerium compounds and is a starting material in the separation of cerium from other rare earth elements. researchgate.netaemree.com The precipitation of rare earth carbonates is a common step in the processing of rare earth ores. oup.commdpi.com The synthesis and characterization of rare earth carbonates, including this compound, are fundamental areas of research for developing more efficient separation and purification processes. oup.commdpi.com
Studies on the synthesis of crystalline rare earth carbonates have shown that the nature of the resulting carbonate can be influenced by factors such as the precipitant used and the reaction temperature. oup.com Furthermore, the dissolution behavior of rare earth carbonates in various media is crucial for hydrometallurgical processing and the development of sustainable mining and recycling technologies. mdpi.comacs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(3+);tricarbonate | |
|---|---|---|
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InChI |
InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
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InChI Key |
GHLITDDQOMIBFS-UHFFFAOYSA-H | |
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Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |
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Molecular Formula |
Ce2(CO3)3, C3Ce2O9 | |
| Record name | Cerium(III) carbonate | |
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DSSTOX Substance ID |
DTXSID7041758 | |
| Record name | Cerium carbonate | |
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Molecular Weight |
460.26 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |
| Record name | Carbonic acid, cerium(3+) salt (3:2) | |
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| Record name | Cerous carbonate | |
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CAS No. |
537-01-9, 14623-75-7 | |
| Record name | Cerous carbonate | |
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| Record name | Carbonic acid, cerium salt (1:?) | |
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| Record name | Carbonic acid, cerium(3+) salt (3:2) | |
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| Record name | Dicerium tricarbonate | |
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| Record name | CEROUS CARBONATE | |
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Synthesis Methodologies for Cerium Iii Carbonate
Precipitation from Cerium(III) Salt Solutions
Precipitation from aqueous solutions of cerium(III) salts, such as cerium(III) nitrate or cerium(III) chloride, stands as a conventional and widely adopted method for the synthesis of cerium(III) carbonate. This technique involves the reaction of the cerium salt with a suitable carbonate source, leading to the formation of an insoluble cerium carbonate precipitate.
Reactions with Inorganic Carbonate Sources
A variety of inorganic carbonate sources can be employed for the precipitation of this compound. Urea is a commonly utilized precipitating agent that, upon heating, hydrolyzes to produce carbonate and ammonium ions. This process, known as homogeneous precipitation, allows for a gradual and uniform increase in pH, facilitating the controlled precipitation of cerium carbonate. The reaction temperature governs the rate of urea decomposition.
Ammonium carbonate is another effective inorganic carbonate source. In solution, it dissociates into ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions. The ammonium ions act as a precipitant by altering the solution's pH, while the carbonate ions react with cerium(III) ions (Ce³⁺) to form cerium carbonate. Similarly, sodium carbonate can be used as a direct and rapid source of carbonate ions for the precipitation process.
Influence of Reaction Parameters on Product Characteristics
The characteristics of the resulting cerium carbonate product, including its morphology, particle size, and crystalline phase, are profoundly influenced by various reaction parameters.
Temperature: The reaction temperature plays a critical role, especially when using urea as a precipitant, as it dictates the rate of hydrolysis. In semibatch reactive crystallization with cerium chloride and sodium carbonate, temperature is a key factor in controlling the crystal phase and morphology of the cerium carbonate. Precipitation temperatures in the range of 70°C to 150°C are often preferred. Temperatures below 70°C may result in amorphous or large plate-shaped particles, while temperatures exceeding 150°C can lead to crystal dissolution.
Concentration of Reactants: The initial concentrations of the cerium(III) salt and the carbonate source significantly impact the final product. In hydrothermal synthesis using urea, increasing the urea concentration can lead to an increase in the particle size and aspect ratio of the resulting cerium hydroxycarbonate powders. Lower initial concentrations of Ce³⁺ ions in homogeneous precipitation with urea tend to produce monodisperse, needle-like particles, whereas higher concentrations can form more complex, irregular clusters.
pH: The pH of the reaction medium is a crucial determinant of the crystalline phase of the product. The hydrolysis of urea, for instance, leads to a gradual increase in pH, which influences the precipitation process.
The following table summarizes the influence of key reaction parameters on the characteristics of this compound.
| Parameter | Effect on Product Characteristics | Source(s) |
| Temperature | Influences the rate of urea hydrolysis and controls crystal phase and morphology. | |
| Reactant Concentration | Affects particle size, aspect ratio, and morphology. | |
| pH | A critical factor in determining the crystalline phase of the precipitated product. |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods offer effective routes for the synthesis of well-crystallized cerium carbonate powders, often with controlled morphologies. These techniques involve carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.
In a typical hydrothermal process, a cerium(III) salt solution is mixed with a carbonate source, such as urea, and heated in a Teflon-lined autoclave. This method can directly yield well-dispersed powders in a relatively short reaction time. For instance, cerium hydroxycarbonate (CeOHCO₃) powders have been successfully synthesized at temperatures as low as 160°C. The choice of solvent is a defining feature of these methods, with hydrothermal synthesis using water and solvothermal synthesis employing other solvents. Layered quasi-triangular Ce(OH)CO₃ has been synthesized via a solvothermal method, which was then converted into CeO₂ abrasive particles.
Different phases and morphologies can be obtained by varying the experimental conditions, such as the temperature, duration of the treatment, and the composition of the mineralizer solution. The use of organic solvents containing hydroxyl groups in the precursor solutions can also be used to control the crystal structure of the resulting cerium carbonate.
Room-Temperature Synthesis Routes
Recent research has focused on developing more energy-efficient and scalable synthesis methods that can be conducted at room temperature, thereby avoiding the need for heating.
Utilizing Novel Precipitating Agents and Reaction Systems
A facile and rapid room-temperature synthesis of cerium carbonate has been developed using 1,1'-carbonyldiimidazole (CDI) and imidazole in a nonaqueous solvent like acetone. In this system, CDI serves a dual role, acting as both a source of carbonate (via carbon dioxide) and a precipitating agent (via imidazole) upon its decomposition. The rate of CDI decomposition can be controlled by the amount of water present in the acetone solution. This method allows for the preparation of cerium carbonate particles with diverse sizes, ranging from approximately 180 nm to 13 μm, within a short mixing time of about 3 hours.
Controlled Growth and Morphological Engineering
The ability to control the growth and morphology of this compound particles is crucial for tailoring the properties of the final ceria product. By carefully adjusting the synthesis parameters, a wide array of morphologies can be achieved.
For example, in the room-temperature synthesis using CDI and imidazole, the particle morphology can be transformed by adjusting the amounts of CDI, imidazole, and deionized water. This has led to the creation of unique shapes such as nanoplates, flying-saucer-like structures, and macaron-like microparticles. The addition of extra imidazole can transform the morphology from nanoplates to nanosaucers and also change the phase composition from cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·8H₂O) to cerium oxycarbonate (Ce₂O(CO₃)₂·H₂O).
In hydrothermal synthesis, modulating the concentration of urea can result in either rhomboidal or prismatic shapes of CeOHCO₃ powders. Higher urea concentrations tend to produce larger particles with a greater aspect ratio. Furthermore, the use of surfactants like poly(vinyl pyrrolidone) (PVP) in hydrothermal synthesis can lead to the formation of dendrite morphologies. Semibatch reactive crystallization and hydrothermal reactions have been shown to produce a variety of morphologies, including rod-like, short rod-like, plate-like aggregations, and regular spindle shapes.
The table below provides examples of how different synthesis parameters can be manipulated to achieve specific morphologies.
| Synthesis Method | Key Parameter(s) | Resulting Morphology | Source(s) |
| Room-Temperature (CDI/Imidazole) | Amount of CDI, imidazole, and water | Nanoplates, nanosaucers, macaron-like microparticles | |
| Hydrothermal (Urea) | Urea concentration | Rhomboidal or prismatic shapes | |
| Hydrothermal | Surfactant (PVP) | Dendrite morphologies | |
| Semibatch Reactive Crystallization | Temperature, reactant concentration | Rod-like, short rod-like, plate-like aggregations, spindle shapes |
Template-Assisted Methods for Crystal Growth
The morphology of this compound crystals can be meticulously controlled through the use of template-assisted synthesis methods. These methods employ organic molecules or surfactants that act as directing agents, influencing the nucleation and growth of crystals to produce specific shapes and sizes.
One notable example involves the use of poly (vinyl chloride) (PAH) as a template agent with ammonium carbonate as a precipitant in a liquid-phase synthesis. jonuns.com In this process, the morphology of the cerium carbonate crystals progressively transforms from an initial rod-like shape to hexagonal flakes. This transformation is attributed to the orientation-specific adsorption of the PAH template onto different crystal faces of the growing cerium carbonate. jonuns.com Computational simulations support this mechanism, indicating an electrostatic adsorption process between PAH and the crystal faces. jonuns.com
Surfactants also play a key role as "soft templates" in directing crystal morphology. Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, has been shown to regulate the nucleation stage of cerium carbonate crystals. globethesis.com In hydrothermal synthesis methods, both CTAB and polyvinyl alcohol (PVA) have been used as directing agents to produce cerium carbonate hydroxide (B78521) (CeCO3OH) nanomaterials with varying morphologies. researchgate.net By adjusting the molar ratio of CTAB to the cerium nitrate precursor, researchers can effectively guide the formation of different nano- and microstructures. researchgate.net
Table 1: Examples of Template-Assisted Synthesis of Cerium Carbonate
| Template/Surfactant | Precursors | Method | Resulting Morphology |
|---|---|---|---|
| Poly (vinyl chloride) (PAH) | Cerium Salt, (NH4)2CO3 | Liquid Phase Precipitation | Hexagonal Flakes jonuns.com |
| Cetyltrimethylammonium bromide (CTAB) | Cerium Nitrate, Urea | Hydrothermal | Varied nano/microstructures researchgate.net |
Control over Crystal Polymorphs and Phase Composition
The precise control over the crystal polymorph and phase composition of this compound is critical, as these characteristics dictate the properties of the final material. Cerium carbonate can exist in several forms, including cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O), cerium hydroxycarbonate (CeCO₃OH), and cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O). nih.govfigshare.com The formation of these distinct phases can be directed by carefully tuning reaction conditions such as temperature, reactant concentrations, and the use of specific chemical additives. figshare.com
Through semibatch reactive crystallization and hydrothermal reactions using cerium chloride and sodium carbonate, researchers have successfully synthesized pure Ce₂(CO₃)₃·8H₂O, pure CeCO₃OH, or a mixture of both. figshare.com The selection of the resulting polymorph is primarily governed by the supersaturation levels achieved at different temperatures, which in turn controls the nucleation process. figshare.com Studies indicate that CeCO₃OH is the more thermodynamically stable form compared to Ce₂(CO₃)₃·8H₂O. figshare.com
The phase composition can also be manipulated by introducing other chemical agents into the reaction. In a nonaqueous system using cerium nitrate hexahydrate and 1,1'-carbonyldiimidazole (CDI), the addition of imidazole was found to trigger a phase transformation. nih.govacs.org Without extra imidazole, the synthesis yields mixed phases of cerium oxycarbonate and cerium carbonate hydrate. nih.govacs.org However, the addition of imidazole shifts the composition, leading to the formation of cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O). nih.govacs.org
Table 2: Control of this compound Polymorphs and Phases
| Method | Key Parameters | Resulting Phase(s) |
|---|---|---|
| Semibatch Reactive Crystallization | Temperature, Reactant Concentration | Pure Ce₂(CO₃)₃·8H₂O, Pure CeCO₃OH, or a mixture figshare.com |
Preparation of Nanosized this compound Dispersions
The synthesis of stable, nanosized dispersions of this compound is a key objective for its use in various formulations. A patented method describes the creation of an aqueous dispersion of this compound particles with a z-average particle size ranging from 5 nm to 500 nm. google.com A crucial component of this formulation is the inclusion of a capping ligand, which ensures the stability of the nanoparticle dispersion. google.com
The principles for creating stable dispersions are often adapted from work with cerium oxide nanoparticles, the common successor to cerium carbonate precursors. For instance, poly(acrylic acid) (PAA) has been effectively used to reduce particle size and create stable slurries of ceria nanoparticles. nih.gov Biopolymers such as dextran and hyaluronic acid are also employed as stabilizers for ceria, enhancing their stability in aqueous media, a concept directly applicable to their carbonate precursors. mdpi.com The primary challenge in preparing these dispersions is overcoming the natural tendency of nanoparticles to aggregate due to high surface energy. nih.gov The use of appropriate stabilizers, such as polymers or surfactants, is essential to counteract this instability and maintain a well-dispersed state. nih.gov
Role of Capping Ligands in Particle Size Control
Capping ligands, or capping agents, are indispensable in the synthesis of nanoparticles, where they serve to control particle growth and prevent agglomeration. semanticscholar.org These molecules, which can include surfactants, polymers, or small ligands, adsorb to the surface of newly formed nanoparticles. d-nb.info This surface layer acts as a physical barrier, inhibiting the uncontrolled growth of the crystals and preventing individual particles from fusing together, a process known as agglomeration. The result is a colloidally stable suspension of small, well-defined nanoparticles. semanticscholar.org
In the context of cerium-based nanoparticles, various capping agents have been explored. Polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and polyvinyl alcohol (PVA) are commonly used. amazonaws.com For example, studies on cerium oxide nanoparticles, often prepared from cerium carbonate, have shown that a PVP coating can significantly reduce the aggregation observed with bare nanoparticles. semanticscholar.orgnih.gov
While some additives may influence the reaction without acting as a capping agent—for instance, imidazole has been identified as a precipitating agent rather than a capping agent in certain cerium carbonate syntheses—the fundamental role of capping ligands is to dictate the final particle size and ensure the stability of the dispersion. nih.gov The choice of capping agent is therefore a critical parameter in tuning the physicochemical properties of the resulting this compound nanoparticles for specific applications. semanticscholar.org
Table 3: Common Capping Agents in Nanoparticle Synthesis
| Capping Agent Type | Examples | Function |
|---|---|---|
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Polyvinyl alcohol (PVA) | Prevents aggregation, controls size, enhances stability d-nb.infoamazonaws.com |
| Surfactants | Cetyltrimethylammonium bromide (CTAB) | Directs morphology, stabilizes particles researchgate.net |
Structural Elucidation and Crystallographic Investigations of Cerium Iii Carbonate Phases
Investigation of Cerium(III) Carbonate Hydrates
The most well-characterized hydrated phase of this compound is the octahydrate, Ce₂(CO₃)₃·8H₂O. nrel.gov This compound is found naturally as the mineral lanthanite-(Ce). wikipedia.orgmindat.orgmuseum.wales The crystal structure of lanthanite-group minerals, which are isostructural, consists of layers of rare-earth element-oxygen polyhedra and carbonate groups. wikipedia.org These layers are connected by hydrogen bonds to interlayer water molecules, resulting in a highly hydrated structure. wikipedia.org
Crystallographic studies confirm that Ce₂(CO₃)₃·8H₂O possesses an orthorhombic crystal system. nrel.govmindat.org The structure consists of layers of tenfold-coordinated cerium atoms and carbonate groups linked by hydrogen bonds to the water molecules. wikipedia.org
| Parameter | Value | Reference |
|---|---|---|
| Formula | Ce₂(CO₃)₃·8H₂O | mindat.org |
| Crystal System | Orthorhombic | mindat.org |
| Space Group | Pbnb | wikipedia.orggeoscienceworld.org |
| Unit Cell Parameters | a = 9.482(6) Å | mindat.orggeoscienceworld.org |
| b = 16.938(11) Å | mindat.orggeoscienceworld.org | |
| c = 8.965(3) Å | mindat.orggeoscienceworld.org | |
| Z (Formula units per unit cell) | 4 | wikipedia.orggeoscienceworld.org |
Studies of this compound Hydroxides (e.g., CeCO₃OH)
Alongside hydrated forms, this compound hydroxides, with the general formula CeCO₃OH, have been subject to detailed structural analysis. nrel.goviucr.org These compounds are not merely laboratory curiosities; they have been identified as major components in commercial cerium carbonate materials. nrel.govnrel.gov Both hexagonal and orthorhombic polymorphs of CeCO₃OH have been reported. nrel.gov
Recent research utilizing synchrotron powder X-ray diffraction has led to a detailed refinement of an orthorhombic structure for CeCO₃OH. nrel.goviucr.orgnih.gov This analysis provided precise unit cell dimensions and confirmed its space group. The refinement was crucial for understanding the exact atomic arrangement within this phase. iucr.org
| Parameter | Value | Reference |
|---|---|---|
| Formula | CeCO₃OH | nrel.goviucr.org |
| Crystal System | Orthorhombic | nrel.govnih.gov |
| Space Group | Pmcn | nrel.goviucr.org |
| Unit Cell Parameters | a = 5.01019 (2) Å | nrel.goviucr.orgnrel.gov |
| b = 8.55011 (4) Å | nrel.goviucr.orgnrel.gov | |
| c = 7.31940 (4) Å | nrel.goviucr.orgnrel.gov |
The structural model used for the refinement of orthorhombic CeCO₃OH is based on that of a naturally occurring lanthanoid carbonate mineral. nrel.goviucr.org Specifically, this phase is isotypic with the mineral ancylite. nrel.govnrel.govnih.gov Isotypism indicates that the two compounds share the same crystal structure, with the cerium in CeCO₃OH occupying the equivalent atomic positions as the lanthanoid elements in the ancylite structure.
Phase Identification and Quantification in Synthetic and Commercial Materials
A critical aspect of studying this compound is the characterization of bulk materials, which are often sold commercially under labels like 'this compound hydrate'. nrel.goviucr.orgosti.gov Detailed analysis has shown that these commercial precursors can be complex mixtures of different phases rather than a single, pure compound. nrel.gov
For instance, a synchrotron powder X-ray diffraction study of one such commercial sample revealed it to be a triphasic mixture. nrel.gov The majority phase was identified as the orthorhombic this compound hydroxide (CeCO₃OH). iucr.orgnrel.gov A substantial portion of the material was found to be cubic cerium(IV) oxide (CeO₂), indicating that the cerium was partially oxidized. nrel.goviucr.org A minor amount of a hexagonal CeCO₃OH phase was also detected. nrel.gov Such precise phase quantification is vital for stoichiometric calculations in synthesis, as the molar mass and composition of the actual precursor material differ significantly from the nominal 'hydrate' formula. nrel.gov
| Phase Identified | Crystal System | Weight Percentage (%wt) | Reference |
|---|---|---|---|
| This compound Hydroxide (CeCO₃OH) | Orthorhombic | 52.49 | nrel.goviucr.org |
| Cerium(IV) Oxide (CeO₂) | Cubic | 47.12 | nrel.goviucr.org |
| This compound Hydroxide (CeCO₃OH) | Hexagonal | 0.40 | nrel.gov |
Crystallographic Characterization Techniques
The primary technique for the detailed structural investigation of this compound phases is powder X-ray diffraction (PXRD). nrel.goviucr.org Due to the often complex nature of these materials, which can be mixtures of several crystalline phases, high-resolution data is required. nrel.goviucr.org For this reason, synchrotron powder X-ray diffraction is an especially powerful tool. nrel.govnrel.govosti.gov The high intensity and resolution of a synchrotron source allow for the detection and analysis of minor phases that might otherwise be missed. nrel.gov
Following data collection, Rietveld refinement is the standard analytical method used to fit the experimental diffraction pattern to a calculated one based on a structural model. nrel.gov This computational technique allows for the precise determination of lattice parameters, atomic positions, and the quantitative phase composition of a multiphase sample. nrel.goviucr.org
Advanced Spectroscopic and Microscopic Characterization of Cerium Iii Carbonate
X-ray Diffraction (XRD) and Electron Diffraction Techniques
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase composition of cerium(III) carbonate compounds. Research has shown that commercially available this compound is often not the pure anhydrous form, Ce₂(CO₃)₃, but rather a complex mixture of phases.
A synchrotron powder X-ray diffraction study of a commercial 'this compound hydrate' revealed it to be a multiphasic material. nrel.govnrel.goviucr.orgosti.gov The dominant phase, constituting approximately 52.49% by weight, was identified as orthorhombic this compound hydroxide (B78521) (CeCO₃OH). nrel.govnrel.goviucr.org This phase was refined using a structural model based on the mineral ancylite, with the space group Pmcn. nrel.gov A significant portion of the sample (47.12%wt) was found to be cubic cerium(IV) oxide (CeO₂), with a minor fraction (0.40%wt) of hexagonal CeCO₃OH also present. nrel.goviucr.org
Other hydrated phases have also been synthesized and characterized. XRD analysis has identified mixed phases of cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O) and cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·8H₂O). nih.gov Depending on the reaction conditions, pure phases of Ce₂(CO₃)₃·8H₂O or CeCO₃OH can be obtained. acs.org The crystal structure of cerium carbonate can be controlled to be either orthorhombic (cerium oxycarbonate hydrate) or hexagonal (cerium hydroxyl carbonate). google.com
Detailed crystallographic data for the major orthorhombic CeCO₃OH phase, as determined by synchrotron XRD, are presented below.
Table 1: Crystallographic Data for Orthorhombic this compound Hydroxide (CeCO₃OH)
| Parameter | Value |
|---|---|
| Formula | Ce(CO₃)(OH) |
| Crystal System | Orthorhombic |
| Space Group | Pmcn |
| a (Å) | 5.01019 (2) |
| b (Å) | 8.55011 (4) |
| c (Å) | 7.31940 (4) |
| V (ų) | 314.29 (2) |
| Z | 4 |
| Radiation | Synchrotron, λ = 0.729472 Å |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, provide insights into the chemical bonds and functional groups present in this compound, complementing the structural data from XRD.
FTIR spectroscopy is highly sensitive to the vibrational modes of carbonate and hydroxyl groups, making it an essential tool for characterizing this compound and its hydrated or hydroxylated forms. The FTIR spectra of these compounds typically exhibit several characteristic absorption bands.
A broad absorption band is commonly observed in the 3000-3600 cm⁻¹ range, which is attributed to the O-H stretching vibrations of hydroxyl groups and water molecules present in the material. researchgate.netresearchgate.net A corresponding O-H bending vibration often appears as a smaller peak around 1633 cm⁻¹. researchgate.net
The carbonate group (CO₃²⁻) gives rise to several distinct peaks. Coordinated carbonate bands have been identified at approximately 1373 cm⁻¹, 1437 cm⁻¹, and 1480 cm⁻¹, with the latter representing a monodentate carbonate. nih.gov Another study reported an absorption peak around 1464 cm⁻¹ associated with the carbonate group. researchgate.net The adsorption of CO₂ on cerium oxide surfaces, a related system, has been extensively studied to assign vibrational modes for various carbonate species, including unidentate, bidentate, and bridged carbonates, whose bands appear in the 850-1730 cm⁻¹ region. acs.orgrsc.org The Ce-O stretching vibration itself is typically observed at lower wavenumbers, often below 600 cm⁻¹. researchgate.net
Table 2: Summary of Characteristic FTIR Bands for this compound and Related Species
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3000-3600 | O-H stretching (hydroxyl groups, H₂O) researchgate.netresearchgate.net |
| ~1633 | O-H bending (H₂O) researchgate.net |
| ~1480 | Monodentate carbonate nih.gov |
| ~1464 | Carbonate group vibration researchgate.net |
| ~1437 | Coordinated carbonate nih.gov |
Raman spectroscopy is another vibrational technique that offers complementary information to FTIR. It is particularly sensitive to the symmetric vibrations of non-polar bonds and can be used to study both solid-state materials and aqueous species.
For cerium(III) in aqueous perchlorate (B79767) solutions, a weak, strongly polarized Raman band has been detected at 344 cm⁻¹. rsc.org This band is assigned to the symmetric breathing mode of the nona-aqua cerium(III) ion, [Ce(H₂O)₉]³⁺. rsc.org In solid-state studies, Raman spectroscopy has been applied in situ to monitor the nucleation and growth processes during the reactive crystallization of cerium carbonate. acs.org While detailed spectra of solid this compound are less commonly reported, the technique is valuable for distinguishing it from its calcination product, cerium oxide, which exhibits a strong, characteristic F₂g mode around 462-464 cm⁻¹. researchgate.net
Electron Microscopy
Electron microscopy techniques provide direct visualization of the morphology, size, and microstructure of this compound particles at the micro- and nanoscale.
SEM is widely used to investigate the surface morphology and crystal habits of this compound. These studies reveal a remarkable diversity in particle shapes depending on the synthesis conditions. Observed morphologies include:
Rodlike and short rodlike forms acs.org
Platelike aggregations and blocks acs.org
Regular spindle-shaped crystals acs.org
Shuttle-like crystals , which correspond to the orthorhombic CeOHCO₃ phase researchgate.net
Butterfly-like structures , identified as the hexagonal CeOHCO₃ phase researchgate.net
Nanoplates that are composed of smaller, rod-shaped nanoparticles nih.gov
These varied morphologies highlight the influence of thermodynamic and kinetic factors, such as temperature and supersaturation, on the crystallization process. acs.org
TEM provides higher resolution imaging than SEM, allowing for detailed characterization of the nanostructure of this compound particles. TEM analysis has shown that larger particles are often hierarchical structures composed of smaller primary nanoparticles.
For instance, nanoplates observed via SEM were revealed by TEM to be assemblies of smaller rod-shaped nanoparticles, which themselves were composed of even smaller nanoparticles approximately 4 nm in size. nih.gov In another synthesis, 130 nm particles were found to be aggregates of small nanoparticles with sizes of just a few nanometers. nih.gov High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) has been used to characterize uniform Ce(III) carbonate clusters with a diameter of 2.5 ± 0.4 nm deposited on titanium dioxide surfaces. nih.gov Selected Area Electron Diffraction (SAED), often coupled with TEM, can be used to confirm the crystalline structure of these individual nanoparticles. rsc.org
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for obtaining atomic-resolution images with contrast highly sensitive to the atomic number (Z) of the elements in the sample. myscope.trainingwikipedia.org In this method, a focused electron beam is scanned across the specimen, and electrons scattered at high angles are collected by an annular detector. asu.edu This "Z-contrast" imaging makes heavier atoms appear brighter in the resulting image. myscope.training
This technique has been effectively used to characterize the morphology and distribution of this compound at the nanoscale. In one study, HAADF-STEM was employed to visualize uniform this compound clusters deposited on the surface of titanium dioxide (TiO₂) nanoparticles. researchgate.net The resulting images clearly showed the cerium-containing clusters, with an average diameter of 2.5 ± 0.4 nm, as bright spots due to the high atomic number of cerium relative to the lighter elements in the TiO₂ support. researchgate.net The technique is particularly advantageous for visualizing nanoscale catalyst structures, providing direct evidence of particle size and dispersion. asu.edu
Elemental and Chemical State Analysis
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS) is an analytical technique performed in conjunction with a transmission electron microscope. It analyzes the energy distribution of electrons that have passed through a thin sample, providing information about elemental composition, thickness, and electronic structure. wikipedia.orgwiley.com Inelastic scattering events, where the incident electron loses a specific amount of energy, are particularly useful for identifying the elements present and their chemical state (e.g., oxidation state). wikipedia.org
For cerium compounds, EELS is highly effective in distinguishing between the Ce(III) and Ce(IV) oxidation states. The analysis focuses on the sharp and characteristic M₄ and M₅ ionization edges, which arise from the excitation of 3d core electrons. researchgate.net The relative intensity and fine structure of these M₄,₅ edges are highly sensitive to the occupancy of the 4f electron shell, which differs between Ce³⁺ and Ce⁴⁺. researchgate.net Research has demonstrated that the intensity ratio of the M₅ and M₄ peaks (I_M5_/I_M4_) can be used to quantify the oxidation state. researchgate.net In studies of this compound clusters, EELS has been used to confirm the presence of cerium in the +3 oxidation state, complementing findings from other techniques. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ceriumlabs.com For cerium compounds, XPS is a standard method for determining the relative concentrations of Ce³⁺ and Ce⁴⁺ ions. chalcogen.ro
The analysis of the Ce 3d spectrum is complex due to spin-orbit splitting and final-state effects, resulting in multiple peaks even for a single oxidation state. thermofisher.com The Ce 3d spectrum is deconvoluted into multiple pairs of doublets corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components for both Ce³⁺ and Ce⁴⁺. The key to distinguishing the oxidation states lies in identifying characteristic "shake-up" and "shake-down" satellite peaks. chalcogen.ro
The spectrum for Ce⁴⁺ is characterized by three main 3d₅/₂ and 3d₃/₂ doublet pairs, with the highest binding energy peak (labeled 'u''' or corresponding to the 3d₃/₂ component) at approximately 917 eV being a unique fingerprint for the +4 state. thermofisher.com Conversely, the spectrum for Ce³⁺ lacks this feature and is defined by two main doublet pairs at lower binding energies. thermofisher.comucl.ac.uk Therefore, in a pure sample of this compound, the absence of the characteristic satellite peak at ~917 eV confirms the predominance of the Ce³⁺ state.
| Component | Approximate Binding Energy (eV) for Ce³⁺ | Approximate Binding Energy (eV) for Ce⁴⁺ | Significance |
| v₀ | ~880.6 | - | Main 3d₅/₂ peak for Ce³⁺ |
| v' | ~885.5 | - | Satellite 3d₅/₂ peak for Ce³⁺ |
| v | - | ~882.5 | Main 3d₅/₂ peak for Ce⁴⁺ |
| v'' | - | ~888.8 | Satellite 3d₅/₂ peak for Ce⁴⁺ |
| v''' | - | ~898.4 | Satellite 3d₅/₂ peak for Ce⁴⁺ |
| u₀ | ~899.0 | - | Main 3d₃/₂ peak for Ce³⁺ |
| u' | ~903.8 | - | Satellite 3d₃/₂ peak for Ce³⁺ |
| u | - | ~901.0 | Main 3d₃/₂ peak for Ce⁴⁺ |
| u'' | - | ~907.5 | Satellite 3d₃/₂ peak for Ce⁴⁺ |
| u''' | - | ~916.9 | Fingerprint satellite 3d₃/₂ peak for Ce⁴⁺ |
Note: Binding energies are approximate and can vary based on instrumentation and chemical environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a substance. For compounds containing cerium, this technique can differentiate between the Ce³⁺ and Ce⁴⁺ states.
Cerium(III) ions exhibit characteristic absorption bands in the UV region, typically below 400 nm. nih.gov These absorptions are attributed to the allowed 4f¹ → 5d¹ electronic transitions of the Ce³⁺ ion. nih.gov Studies on various Ce(III) compounds in solution, such as cerium(III) nitrate, show a distinct absorption maximum around 265 nm with a shoulder extending towards 350 nm. researchgate.net In contrast, CeO₂ (containing Ce⁴⁺) shows a strong, broad absorption band due to charge-transfer transitions from the O 2p valence band to the empty Ce 4f band, with an absorption onset around 400 nm. osu.edu Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the sharp absorption features of the Ce³⁺ ion in the UV range, distinguishing it from its tetravalent oxide counterpart.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to study the thermal stability and decomposition pathways of materials like hydrated carbonates.
The thermal decomposition of hydrated this compound, typically represented as Ce₂(CO₃)₃·xH₂O, occurs in multiple, distinct stages. researchgate.netosti.gov
Dehydration: The first stage involves the loss of water of hydration. This process typically occurs at temperatures around 160-170°C, resulting in an initial mass loss corresponding to the water content. osti.gov
Decomposition and Oxidation: Following dehydration, the anhydrous carbonate begins to decompose. This is a complex process involving the simultaneous loss of carbon dioxide (CO₂) and the oxidation of cerium from the +3 to the +4 state. This stage often occurs in overlapping steps. One molecule of CO₂ is released at approximately 250-280°C. This is followed by the removal of the remaining two CO₂ molecules at higher temperatures, leading to the formation of the final, stable product, cerium dioxide (CeO₂). osti.gov
The TGA curve provides quantitative data on the mass loss at each stage, allowing for the confirmation of the stoichiometry of the hydrated precursor and the final product. researchgate.net
| Decomposition Stage | Temperature Range (°C) | Process | Resulting Product |
| Stage 1 | ~80 - 200 °C | Dehydration (Loss of H₂O) | Anhydrous this compound |
| Stage 2 | ~250 - 400 °C | Decomposition (Loss of CO₂) and Oxidation (Ce³⁺ → Ce⁴⁺) | Cerium(IV) oxide |
Note: Temperature ranges can vary depending on factors such as heating rate and atmospheric conditions.
Chemical Reactivity and Mechanistic Studies of Cerium Iii Carbonate
Thermal Decomposition and Conversion Processes
The thermal decomposition of cerium(III) carbonate is a critical process for the production of cerium oxides, which are technologically significant materials. The pathway of this decomposition is highly dependent on the surrounding atmosphere.
In an oxidizing atmosphere, such as oxygen or air, the decomposition of this compound hydrate (B1144303) proceeds in a two-step process, yielding water, carbon dioxide, and ultimately cerium(IV) oxide (CeO₂). Conversely, in inert or reducing atmospheres, the process becomes more complex, with the second decomposition step shifting to higher temperatures and splitting into two parts. In these conditions, the evolved carbon dioxide can be partially reduced by cerium(III) to form carbon monoxide and elemental carbon, resulting in a non-stoichiometric cerium oxide (CeO₂-x) as the final solid product.
Thermochemical investigations of this compound hydrate decomposition under equilibrium conditions have identified intermediate compounds and their stability temperature ranges. The process involves four endothermic effects: dehydration at 160-170°C, removal of one carbon dioxide molecule and formation of a solid solution based on CeO₂ at 250-280°C, and the removal of two more carbon dioxide molecules with the concurrent oxidation of cerium(III) to cerium(IV) to form a more perfect CeO₂ structure. The total energy consumption for heating and decomposition at 800°C is reported to be 228 kJ/mole of CeO₂.
The decomposition of basic cerium carbonates, with a composition approximated by the formula Ce(OH)CO₃, shows a dehydration step around 150°C, followed by decarboxylation at approximately 250–280°C.
The thermal treatment of this compound is a common route to synthesize cerium oxides, and the final product is influenced by the decomposition conditions. In an oxidizing atmosphere, this compound hydrate decomposes to form cerium(IV) oxide (ceria). The decomposition in air is considered more energetically favorable compared to decomposition in an argon atmosphere.
Under inert or reducing atmospheres, the thermal decomposition can lead to the formation of non-stoichiometric cerium oxides (CeO₂-x). The process in an argon atmosphere proceeds through multiple stages, which helps in maintaining a high concentration of Ce(III) ions and preventing their complete oxidation to Ce(IV). The decomposition of cerium oxy-carbonate in static air involves three endothermic steps: removal of adsorbed water at 58°C, removal of crystal water at 200°C, and the release of carbon dioxide at 235°C.
The following table summarizes the key decomposition steps of cerium carbonates under different conditions:
| Precursor | Atmosphere | Temperature (°C) | Process | Final Product |
| This compound hydrate | Oxygen/Air | - | Two-step decomposition | CeO₂ |
| This compound hydrate | Inert/Reducing | Higher temperatures | Multi-step decomposition with CO₂ reduction | CeO₂-x |
| This compound hydrate | Equilibrium | 160-170 | Dehydration | - |
| This compound hydrate | Equilibrium | 250-280 | Decarboxylation and solid solution formation | - |
| Basic cerium carbonate | Air | ~150 | Dehydration | - |
| Basic cerium carbonate | Air | ~250-280 | Decarboxylation | CeO₂ |
| Cerium oxy-carbonate | Static Air | 58 | Removal of adsorbed water | - |
| Cerium oxy-carbonate | Static Air | 200 | Removal of crystal water | - |
| Cerium oxy-carbonate | Static Air | 235 | Carbon dioxide release | CeO₂ |
Dissolution and Complexation Behavior in Aqueous Media
This compound is characterized by its low solubility in water. However, it is soluble in dilute mineral acids. This property is fundamental to its chemical reactivity in aqueous environments.
The dissolution of this compound is significantly influenced by pH. Under acidic conditions, the carbonate anion reacts with protons to form carbonic acid, which subsequently decomposes to water and carbon dioxide, driving the dissolution of the cerium salt. In contrast, this compound is substantially insoluble in water at neutral or near-neutral pH.
The presence of other anions can also affect the dissolution behavior. For instance, the use of cerium(III) sulfate as a precursor is sometimes avoided due to the risk of precipitating sparingly soluble salts. The complexation of cerium ions with various anions can alter their solubility and redox potential.
In solutions with high carbonate concentrations, cerium(III) can form soluble carbonate complexes. The formation of these complexes is a key aspect of cerium's aqueous chemistry, particularly in alkaline environments. The study of these complexes is important for understanding the transport and fate of cerium in natural waters and for developing separation and purification processes. The redox potentials of cerium carbonate complexes have been measured to be in the range of 0.198 to 0.2595 V versus the standard hydrogen electrode.
Oxidation of Cerium(III) to Cerium(IV) within Carbonate Systems
Cerium is unique among the lanthanides for its stable +4 oxidation state in aqueous solutions. The oxidation of cerium(III) to cerium(IV) is a pivotal reaction in both industrial processes and natural geochemical cycles. This transformation can occur during the thermal decomposition of this compound and also in aqueous carbonate media.
In weakly acidic or alkaline solutions, Ce(III) can be oxidized to Ce(IV). The oxidation of Ce(III) is sensitive to the carbonate concentration. At pH values above 8.2, Ce(III) is readily oxidized to Ce(IV) in the presence of carbonate.
The oxidation of cerium(III) to cerium(IV) can be achieved using various oxidizing agents and under specific reaction conditions. Strong oxidizing agents like peroxodisulfate or bismuthate can be used to prepare aqueous solutions of cerium(IV) from cerium(III) solutions. In carbonate systems, dissolved oxygen in the air can act as the oxidizing agent.
The efficiency of the oxidation is influenced by factors such as temperature and pH. For instance, in the wet air oxidation of rare earth hydroxides, an increase in temperature and pH enhances the oxidation rate of Ce(III). Under optimal conditions of air flow, temperature, and pH, the oxidation rate of Ce(III) can reach nearly 97%. The oxidation of cerium(III) in alkaline conditions can lead to the formation of insoluble cerium(IV) hydroxide (B78521).
The following table outlines the conditions for the oxidation of Cerium(III) to Cerium(IV):
| System | Oxidizing Agent | Key Conditions | Product |
| Aqueous Solution | Peroxodisulfate, Bismuthate | - | Aqueous Ce(IV) |
| Carbonate Media | Oxygen (Air) | pH > 8.2 | Ce(IV) |
| Rare Earth Hydroxides | Oxygen (Air) | High temperature and pH | Ce(IV) Hydroxide |
Precipitation Mechanisms and Kinetics
2Ce³⁺(aq) + 3CO₃²⁻(aq) → Ce₂(CO₃)₃(s)
The kinetics of this precipitation are influenced by several factors, including temperature, pH, reactant concentrations, and the presence of other ions in the solution. Studies have shown that the morphology and polymorph of the precipitated this compound, such as this compound octahydrate (Ce₂(CO₃)₃·8H₂O) or cerium hydroxycarbonate (CeCO₃OH), are highly dependent on these conditions. For instance, the reaction between cerium chloride and sodium carbonate can yield different crystalline forms depending on the temperature and the concentration of the cerium chloride solution nih.gov.
Homogeneous precipitation, often achieved through the slow hydrolysis of urea, provides a method for controlled particle formation. In this process, urea decomposes to gradually release carbonate and hydroxide ions, leading to a more uniform supersaturation and the formation of well-defined particles researchgate.netacs.org. The initial concentration of cerium(III) ions has been observed to significantly impact the morphology of the resulting precipitate rsc.org.
Effect of Background Electrolytes and Ionic Strength
Background electrolytes can influence the activity coefficients of the reacting ions (Ce³⁺ and CO₃²⁻), thereby affecting the supersaturation of the solution. An increase in ionic strength generally leads to a decrease in the activity coefficients, which can, in turn, increase the solubility of the salt and potentially slow down the precipitation rate.
The nature of the background electrolyte is also significant. For example, in a study on the corrosion inhibition of brass, cerium carbonate was investigated in a 3% sodium chloride (NaCl) solution. While this study focused on the protective properties of cerium carbonate, it highlights the compound's stability and interaction in a chloride-rich environment unibe.ch. The choice of the cerium salt precursor, such as cerium(III) nitrate versus cerium(III) chloride, has been shown to influence the nucleation and growth mechanism, with chloride ions promoting heterogeneous nucleation and slower crystal growth researchgate.net.
The following interactive table summarizes the expected qualitative effects of background electrolytes on the precipitation of this compound, based on general principles of carbonate precipitation.
| Background Electrolyte | Ionic Strength | Expected Effect on Precipitation Rate | Rationale |
| NaCl | Increasing | Decrease | Increased solubility due to decreased activity coefficients. |
| KNO₃ | Increasing | Decrease | Similar to NaCl, increased ionic strength lowers ion activities. |
| Na₂SO₄ | Increasing | Complex | Potential for Ce³⁺-SO₄²⁻ ion pairing, which could reduce the concentration of free Ce³⁺ available for precipitation. |
Self-Precipitation Phenomena of Rare Earth Complexes
Self-precipitation, or the spontaneous formation of a solid phase from a seemingly stable solution of complex ions, is a phenomenon observed in various systems, including those containing rare earth elements. In the context of this compound, self-precipitation can occur from solutions containing this compound complexes.
The formation of soluble this compound complexes, such as [Ce(CO₃)]⁺ and [Ce(CO₃)₂]⁻, can occur in solutions with a sufficient concentration of carbonate ions. These complexes can exist in a metastable state. Changes in conditions, such as an increase in temperature, a shift in pH, or prolonged aging, can lead to the destabilization of these complexes and the subsequent precipitation of solid this compound.
This process is a form of homogeneous nucleation, where the precipitate forms without the influence of foreign surfaces. The mechanism often involves the slow aggregation of the complex ions to form critical nuclei, which then grow into larger particles. While detailed mechanistic studies on the self-precipitation of this compound complexes are not widely reported, the principles of classical nucleation theory are expected to apply. The rate of self-precipitation would be dependent on the degree of supersaturation of the solution with respect to the solid phase and the energy barrier to nucleation.
Computational Chemistry and Theoretical Modeling of Cerium Iii Carbonate
Density Functional Theory (DFT) Simulations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials, including cerium(III) carbonate.
DFT simulations are a key tool for predicting the crystal morphology of this compound by calculating surface energies of different crystal facets. The equilibrium shape of a crystal is determined by the Wulff construction, which posits that crystal faces with lower surface energy will be more prominent. By modeling slab structures of various crystallographic planes, DFT can determine these energies and thus predict the final crystal shape.
Research has shown that DFT can be used to predict the morphology of cerium carbonate crystals, which helps in understanding their growth mechanisms. researchgate.net For instance, simulations have been employed to study the influence of additives, such as polyvinylpyrrolidone (PVP), on crystal growth. researchgate.net In the nucleation phase, functional groups from additives like the ketone group in PVP can preferentially bind to Ce³⁺ ions, creating complexes that serve as heterogeneous nucleation sites for cerium carbonate crystals. researchgate.net During the growth stage, the selective adsorption of these additives onto specific crystal faces alters their relative surface energies. DFT calculations can quantify this adsorption effect, showing how it increases the probability of certain crystal planes appearing in the final morphology. researchgate.net This has been demonstrated in the formation of hexagonal flake this compound crystals, where the adsorption of PVP makes the (120) crystal plane the most probable, resulting in its expression as the oblique edge of the flakes. researchgate.net
Table 1: Key Findings from DFT Simulations on Crystal Growth
| Simulation Aspect | Finding | Reference |
|---|---|---|
| Additive Influence | Polyvinylpyrrolidone (PVP) binds to Ce³⁺ ions, providing nucleation sites. | researchgate.net |
| Morphology Control | Adsorption of PVP on specific crystal faces alters surface energies. | researchgate.net |
| Predicted Shape | Leads to hexagonal flake crystals with the (120) plane as the oblique edge. | researchgate.net |
DFT is a principal method for calculating the electronic band structure and density of states (DOS) of materials, which determines their electrical and optical properties. For this compound, which contains the Ce³⁺ ion with a single electron in the 4f orbital, these calculations are crucial for understanding its semiconductor or insulator characteristics. researchgate.net
The process involves solving the Kohn-Sham equations for the crystal structure. To accurately model systems with strongly correlated electrons, such as the 4f electrons in cerium compounds, standard DFT functionals like the Generalized Gradient Approximation (GGA) are often supplemented with a Hubbard U correction (DFT+U). This approach provides a more accurate description of electron localization and can improve the prediction of the band gap. researchgate.net DFT calculations have been utilized to prove that surface modifications can significantly modulate the electronic structure of cerium-based compounds like cerium hydroxycarbonate (CeOHCO₃). researchgate.net While specific band gap values for pure this compound are not widely published, the methodology is well-established. For related cerium oxides, DFT+U calculations yield band gap values that are in good agreement with experimental data. researchgate.net The theoretical band structure can reveal whether the material has a direct or indirect band gap, which is essential for applications in optoelectronics.
Understanding the structure and coordination of cerium(III) ions and their carbonate complexes in aqueous solutions is vital for applications in separation chemistry and materials synthesis. DFT calculations are used to determine the geometry, stability, and electronic properties of these solvated species.
Computational studies have identified the likely coordination environments for cerium complexes in solution. For the Ce(III) ion in carbonate media, computational modeling suggests that the lowest energy complex is [Ce(CO₃)₄]⁵⁻. researchgate.net In more general aqueous solutions without an excess of carbonate, DFT calculations combined with experimental evidence confirm that the Ce³⁺ ion is coordinated by nine water molecules, forming the aqua ion [Ce(H₂O)₉]³⁺. acs.orgresearchgate.net The modeling of analogous lanthanide ions, such as Ytterbium(III) in carbonate solutions, further supports this picture. MD and DFT simulations show that the hydrated Yb(III) ion, [Yb·9H₂O]³⁺, converts into a carbonate complex, [Yb(CO₃)₂·5H₂O]⁻, in high-concentration carbonate solutions. dntb.gov.ua These simulations provide detailed information on bond lengths, coordination numbers, and the energetics of ligand exchange reactions, where water molecules in the primary coordination sphere are replaced by carbonate ions.
Table 2: Predicted Cerium(III) Coordination Complexes in Solution
| Solution Environment | Dominant Species | Coordination Details | Reference |
|---|---|---|---|
| Aqueous (non-complexing) | [Ce(H₂O)₉]³⁺ | Ce³⁺ ion coordinated by nine water molecules. | acs.orgresearchgate.net |
| Concentrated Carbonate | [Ce(CO₃)₄]⁵⁻ | The predicted lowest energy Ce(III) carbonate complex. | researchgate.net |
DFT simulations are instrumental in analyzing the adsorption of molecules onto the surfaces of this compound and its derivatives, such as cerium oxide (ceria). These calculations can determine adsorption energies, identify preferential binding sites, and elucidate the nature of the chemical bonds formed between the adsorbate and the surface.
This analysis is critical for understanding the role of cerium-based materials in catalysis and chemical mechanical planarization. For example, DFT has been used to calculate the adsorption energy of water on ceria (CeO₂) surfaces, a key step in many catalytic reactions. researchgate.net The calculations show that water adsorbs on top of a Ce cation with an adsorption energy (E_ad) of approximately -0.58 eV. researchgate.net Similarly, DFT has been employed to investigate the adsorption of larger molecules on ceria nanoparticles, which are often produced via the calcination of cerium carbonate. The results reveal the optimal adsorption configurations and the formation of Ce-O bonds between the surface and the adsorbate molecules. These theoretical findings help explain how surface modifications can enhance material performance by altering intermolecular interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This approach is particularly useful for studying the behavior of this compound in solution and the dynamics of its interactions.
The Quantum Mechanical Charge Field (QMCF) Molecular Dynamics method is an advanced simulation technique that combines the accuracy of quantum mechanics for a core region with the efficiency of molecular mechanics for the surrounding environment. This QM/MM approach is particularly well-suited for studying ions in solution.
The structural and dynamical properties of the hydrated Ce³⁺ ion have been investigated using the QMCF-MD approach. In these simulations, the Ce³⁺ ion and its first and second hydration shells are treated with quantum mechanics (Hartree-Fock level), while the rest of the water molecules are modeled using a classical force field. This method allows for an accurate description of the crucial ion-water interactions. researchgate.net
Simulations have revealed that the Ce³⁺ ion in an aqueous environment exhibits coordination numbers of 9 and 10, with frequent interchanges between these states. researchgate.net The dominant structure is a tri-capped trigonal prismatic geometry for the nine-coordinate [Ce(H₂O)₉]³⁺ complex. The QMCF-MD simulations provide structural values, such as the average Ce-O bond distance, that are in excellent agreement with experimental data. Furthermore, the simulations can be used to calculate dynamical properties, like the ion-oxygen stretching frequency, which further characterizes the Ce-O bond strength. researchgate.net
Table 3: Properties of Hydrated Ce³⁺ from QMCF-MD Simulations
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Coordination Number | Fluctuates between 9 and 10. | Shows the dynamic nature of the hydration shell. | researchgate.net |
| Hydration Structure | Primarily tri-capped trigonal prismatic (CN=9). | Defines the local geometry around the Ce³⁺ ion. | researchgate.net |
| Ce-O Stretching Frequency | In excellent agreement with experimental results. | Validates the accuracy of the simulation and bond strength characterization. | researchgate.net |
Theoretical Investigations of Reaction Mechanisms and Kinetics
Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and kinetics involving cerium compounds. While detailed theoretical studies focusing exclusively on the solid-state or aqueous carbonate-rich redox chemistry of this compound are not extensively documented in the reviewed literature, significant research has been conducted on the fundamental Ce(III)/Ce(IV) redox couple in aqueous acidic solutions, for which this compound often serves as the starting precursor. These studies, employing methods like Density Functional Theory (DFT), offer critical insights into the structural changes, energetics, and the multi-step nature of cerium's electron transfer processes.
By combining experimental techniques with computational modeling, researchers have developed a sophisticated understanding of the factors governing the kinetics of the Ce³⁺/Ce⁴⁺ transformation. This includes identifying the specific coordination environments of the cerium ions in solution and proposing detailed, multi-step reaction pathways that go beyond simple electron transfer models.
The charge transfer (CT) mechanism of the Ce³⁺/Ce⁴⁺ redox couple is a subject of significant theoretical investigation due to its complex and highly asymmetric kinetic behavior. Computational studies, particularly in sulfuric acid environments where this compound is used to generate the Ce³⁺ ions, have been instrumental in explaining these phenomena. These investigations have revealed that the charge transfer process is not a single elementary step but rather a more complex sequence involving both chemical and electronic steps (a CE mechanism).
This CE mechanism involves a crucial preliminary step: a ligand exchange in the coordination sphere of the cerium ion, which is then followed by the rate-determining electron transfer (ET) event. This model, which is consistent with Marcus Theory, successfully explains the observed extreme asymmetry in the redox kinetics and the significant shifts in redox potential that depend on the electrolyte composition.
Key Research Findings:
Coordination Environment: DFT calculations, supported by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, have identified the distinct coordination structures of the cerium ions. In sulfuric acid, Ce³⁺ is preferentially coordinated by nine water molecules, forming the [CeIII(H₂O)₉]³⁺ complex. In contrast, the oxidized Ce⁴⁺ ion is complexed by water and three bisulfate anions, forming [CeIV(H₂O)₆(HSO₄)₃]⁺.
Two-Step CE Mechanism: Theoretical modeling supports a two-step mechanism for the reduction of Ce⁴⁺. The anion-complexed Ce⁴⁺ species first undergoes a rapid chemical step (C) involving the exchange of bisulfate ligands with water molecules to form [CeIV(H₂O)₉]⁴⁺. This is followed by a rate-determining outer-sphere electron transfer step (E) between [CeIV(H₂O)₉]⁴⁺ and [CeIII(H₂O)₉]³⁺.
Energetics and Kinetics: The CE mechanism accounts for the observed kinetics and the influence of the chemical environment. DFT calculations have been used to predict the free energies associated with the ligand exchange steps, which are in good agreement with experimentally observed shifts in the redox potential. The model's fitted parameters align qualitatively with DFT-predicted free energies and the reorganization energy central to Marcus Theory.
The table below summarizes the key energetic parameters predicted by DFT for the ligand exchange reactions of Ce(IV) in a sulfuric acid medium.
| Complexing Ligand (X⁻) | Final Ce(IV) Complex | Ligand Exchange Free Energy (ΔG₁) (kJ/mol) |
|---|---|---|
| HSO₄⁻ | [CeIV(H₂O)₆(HSO₄)₃]⁺ | -28.9 |
This theoretical framework, where a chemical step precedes the electron transfer, provides a comprehensive explanation for the asymmetric charge transfer observed in the Ce³⁺/Ce⁴⁺ redox couple and highlights the critical role of the ligand environment in controlling the reaction kinetics.
Applications of Cerium Iii Carbonate in Advanced Materials Science
Precursor for Advanced Ceramic and Glass Materials
Cerium(III) carbonate is a crucial raw material in the manufacturing of advanced ceramics and specialty glass products. google.comresearchgate.net By heating (calcination), it can be easily converted to cerium oxide (CeO₂), a compound that imparts desirable characteristics to these materials. researchgate.net
In the ceramics industry, the addition of cerium compounds derived from this compound can significantly enhance the properties of ceramic materials. google.comresearchgate.net This includes improvements in strength, thermal stability, and electrical conductivity. researchgate.net For instance, ceria-based ceramics are known for their application as electrolytes in solid oxide fuel cells due to their high oxygen ion conductivity.
In glass manufacturing, this compound serves as an effective decolorizing agent. google.comresearchgate.net It helps in removing color impurities, resulting in clear and colorless glass products. researchgate.net Furthermore, cerium-doped glass exhibits the ability to block ultraviolet (UV) light, a property that is utilized in the production of medical glassware and aerospace windows. researchgate.net It is also considered a highly efficient glass polishing agent for achieving a high-quality finish in precision optical polishing. researchgate.netsigmaaldrich.com
The incorporation of cerium compounds, often synthesized from this compound, leads to a notable enhancement of various material properties. The specific improvements are contingent on the final composition and microstructure of the material.
| Material Type | Property Enhanced | Application Example |
| Ceramics | Strength, Thermal Stability, Electrical Conductivity researchgate.net | Solid Oxide Fuel Cells google.com |
| Glass | UV Blocking, Clarity researchgate.netresearchgate.net | Medical Glassware, Aerospace Windows researchgate.net |
| Optical Components | Surface Finish google.comresearchgate.net | Lenses, Mirrors google.com |
Development of Rare Earth Luminescent Materials
This compound is a key precursor in the synthesis of rare earth luminescent materials, also known as phosphors. google.com These materials are essential components in various lighting and display technologies. The luminescent properties of cerium-doped materials arise from the electronic transitions within the cerium ions. Typically, cerium ions emit light in the ultraviolet range; however, by creating a specific chemical environment, this emission can be altered to different wavelengths, including yellow light. uqac.caspecialchem.com
Cerium-activated phosphors are utilized in applications such as fluorescent lighting and cathode ray tubes (CRTs). google.comresearchgate.net The unique optical properties of cerium compounds make them suitable for a range of optoelectronic applications, contributing to the development of more efficient and advanced light sources and displays.
Integration in Electronic and Optical Components
The use of this compound extends to the fabrication of various electronic and optical components. As a precursor to cerium oxide, it is instrumental in producing materials for phosphors in fluorescent lighting and CRTs. google.comresearchgate.net In the realm of optics, cerium oxide derived from this compound is a superior polishing agent for lenses, mirrors, and other optical components, ensuring a high-quality surface finish. google.comresearchgate.net
The integration of cerium-based materials in these components is critical for their performance. For example, the efficiency and color rendering of fluorescent lamps can be significantly influenced by the composition of the phosphor materials used.
Utilization in Advanced Battery Technologies
Cerium-based compounds, for which this compound can serve as a precursor, have been explored for their potential in advanced battery technologies. google.comresearchgate.net These include applications in solid oxide fuel cells and cerium-based redox flow batteries. google.com In lithium-ion batteries, cerium compounds are being investigated as potential anode materials. For instance, cerium vanadate (CeVO₄) has been studied as a new anode material, and composites of CeVO₄ with carbon nanotubes have shown improved lithium storage performance.
Research into cerium-based redox flow batteries aims to develop efficient energy storage solutions. The Ti-Ce redox flow battery, for example, is being explored for its potential in long-duration energy storage.
Synthesis of Perovskite Materials for Energy Applications
While the direct use of this compound as a precursor in the synthesis of all perovskite materials is not universally documented, the broader family of carbonates, including cesium carbonate, has been employed in the fabrication of perovskite solar cells. Cesium carbonate has been used as a surface modification material to enhance the performance of organic-inorganic hybrid perovskite solar cells. Furthermore, cerium-based lead-free chalcogenide perovskites have been proposed as suitable materials for photovoltaic applications. The synthesis of these advanced materials often involves the conversion of precursor compounds, and this compound represents a potential starting material for obtaining the necessary cerium-containing reactants.
Photoprotection in Polymeric Materials and Coatings
Inhibition of Organic Compound Photodegradation
This compound has demonstrated significant efficacy in inhibiting the photodegradation of various organic compounds. This protective capability stems from its role as a potent catalytic antioxidant, which mitigates the detrimental effects of reactive oxygen species (ROS) generated by photocatalysts upon exposure to light. google.comnih.gov Organic materials are susceptible to degradation from these highly reactive species, which include hydroxyl radicals (OH•), superoxide (B77818) radical anions (O2•−), and hydrogen peroxide (H2O2) google.comnih.gov.
The primary mechanism of protection involves this compound's ability to catalytically decompose these ROS before they can inflict oxidative damage on the organic molecules. nih.gov This is particularly crucial in formulations containing photocatalytically active pigments like titanium dioxide (TiO2), which are known to accelerate the photodegradation of organic compounds by generating ROS when irradiated google.comnih.gov.
Detailed research has explored the application of this compound, particularly in nanoscale forms, to protect organic materials. For instance, uniform this compound clusters with a diameter of 2.5 ± 0.4 nm deposited on the surface of TiO2 nanoparticles have been shown to be highly proficient at degrading photocatalytically generated ROS. nih.gov This system functions through a tandem catalytic mechanism where this compound mimics the action of superoxide dismutase (SOD) and TiO2 mimics catalase, effectively neutralizing the harmful ROS. nih.gov
The effectiveness of this compound in preventing photodegradation has been demonstrated through studies involving the degradation of organic dyes, such as methylene (B1212753) blue. In these experiments, the presence of this compound significantly reduces the rate of dye degradation in the presence of a photocatalyst and UV light. nih.gov The rate of photodegradation was found to be inversely proportional to the quantity of this compound present in the system. nih.gov
The table below summarizes the key findings from a study on the photodegradation of methylene blue dye in the presence of a TiO2 photocatalyst (P25) and cerium(III) compounds under 254 nm light at a pH of 9.1.
Table 1: Methylene Blue Dye Photodegradation in the Presence of Cerium Compounds
| Cerium Compound | Amount of Cerium Compound (mg) | Photocatalyst | Observations on Methylene Blue Degradation |
|---|---|---|---|
| Soluble ammonium cerium(III) nitrate | 2.5 | 1 mg P25 | Inhibition of photodegradation observed. |
| Soluble ammonium cerium(III) nitrate | 10 | 1 mg P25 | Further inhibition of photodegradation. |
Further research has shown that the photoprotective activity of this compound can be influenced by environmental factors such as pH. An unusual U-shaped pH-dependence has been observed, with optimal performance in the near-neutral pH range of 7.7 ± 0.7. nih.gov This pH dependency is attributed to the balance of protons and hydroxide (B78521) anions required for the tandem superoxide dismutase and catalase-like functions. nih.gov
The synthesis of this compound nanoparticles allows for their incorporation into various formulations to protect organic compounds. These nanoparticles can have an average particle size ranging from approximately 1 nanometer to 40 nanometers. google.com By mixing a this compound source material with an organic compound susceptible to photodegradation, a protective formulation can be created. googleapis.com
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ce2(CO3)3 |
| Titanium dioxide | TiO2 |
| Methylene blue | C16H18ClN3S |
| Hydroxyl radical | OH• |
| Superoxide radical anion | O2•− |
| Hydrogen peroxide | H2O2 |
Applications of Cerium Iii Carbonate in Catalysis and Reaction Engineering
Catalytic Activity in Organic Synthesis
Cerium(III) carbonate serves as a catalyst in several important organic reactions, promoting transformations such as condensations, oxidations, and hydrogenations. samaterials.com Its utility in this domain stems from its ability to act as a solid base or as a precursor to catalytically active cerium oxide species.
Research has highlighted the role of this compound in facilitating key organic reactions. It has been identified as a catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. samaterials.com Additionally, it shows activity in oxidation and hydrogenation reactions, underscoring its versatility in synthetic organic chemistry. samaterials.com The catalytic behavior is often linked to the formation of cerium oxide nanoparticles on the carbonate surface, which possess the active sites for these transformations.
Table 1: Organic Reactions Catalyzed by this compound
| Reaction Type | Description |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. |
| Oxidation | A reaction that involves the loss of electrons or an increase in oxidation state. |
| Hydrogenation | A chemical reaction that usually involves the addition of hydrogen (H₂), typically to unsaturated compounds. |
Role in Automotive Catalytic Converters for Emission Reduction
Cerium-based materials, including this compound, are critical components in modern automotive catalytic converters. samaterials.com These devices are essential for mitigating the environmental impact of internal combustion engines by converting toxic exhaust gases into less harmful substances. samaterials.com
Cerium's primary function in a three-way catalytic converter is as an oxygen storage and release component. This capability is crucial for maintaining the optimal air-to-fuel ratio for the simultaneous reduction of nitrogen oxides (NOx) to nitrogen (N₂) and the oxidation of carbon monoxide (CO) and unburnt hydrocarbons (HC) to carbon dioxide (CO₂) and water (H₂O). stanfordmaterials.comlynasrareearths.comusgs.gov Under fuel-lean (oxygen-rich) conditions, cerium(IV) oxide (CeO₂) stores oxygen, and under fuel-rich (oxygen-poor) conditions, it releases oxygen, thereby ensuring the catalyst's high efficiency over a wide range of operating conditions. usgs.gov this compound serves as a precursor for the highly dispersed ceria (CeO₂) in the washcoat of the catalytic converter.
Table 2: Emission Reduction in Automotive Catalytic Converters
| Pollutant | Chemical Formula | Conversion Product(s) |
| Carbon Monoxide | CO | Carbon Dioxide (CO₂) |
| Nitrogen Oxides | NOx | Nitrogen (N₂) |
| Hydrocarbons | HC | Carbon Dioxide (CO₂) and Water (H₂O) |
Catalytic Degradation of Reactive Oxygen Species (ROS)
This compound exhibits significant catalytic activity in the degradation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and materials. nih.govrsc.orgresearchgate.netescholarship.org This has led to its investigation as a potent antioxidant.
The antioxidant properties of this compound are attributed to its ability to mimic the functions of natural antioxidant enzymes, specifically superoxide (B77818) dismutase (SOD) and catalase. nih.govrsc.orgescholarship.orgacs.org As a SOD mimic, it catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen (O₂). nih.govrsc.orgescholarship.org Subsequently, in a catalase-like manner, it can facilitate the decomposition of hydrogen peroxide into water and oxygen. nih.govrsc.orgacs.org This dual enzymatic activity makes this compound an effective agent for mitigating oxidative stress.
The catalytic efficiency of this compound in degrading ROS is highly dependent on the pH of the surrounding environment. nih.govrsc.org Research has demonstrated a distinct U-shaped pH-dependence for its photoprotection catalytic activity, with an optimal functional range in the near-neutral pH of 7.7 ± 0.7. nih.govrsc.orgresearchgate.net This sharp pH optimum is consistent with the tandem SOD-catalase mechanism, which relies on a balance of protons and hydroxide (B78521) anions to function effectively. nih.govrsc.org It is important to note that under highly acidic conditions, this compound can decompose, which may affect its catalytic performance. nih.govrsc.org
Table 3: pH and Catalytic Antioxidant Activity of this compound
| pH Condition | Catalytic Efficiency | Rationale |
| Acidic (e.g., pH < 6) | Decreased | Potential for catalyst dissolution. nih.govrsc.org |
| Near-Neutral (pH 7.7 ± 0.7) | Optimal | Favorable balance of protons and hydroxide for SOD and catalase mimicry. nih.govrsc.orgresearchgate.net |
| Alkaline | Decreased | Imbalance in proton/hydroxide concentration affecting the tandem catalytic cycle. |
Photocatalysis for Environmental Applications
This compound also plays a role in photocatalysis, particularly for environmental remediation. When used in conjunction with a photocatalyst like titanium dioxide (TiO₂), it can enhance the degradation of organic pollutants. nih.govrsc.org
In such systems, the TiO₂ absorbs UV light, generating electron-hole pairs that lead to the formation of ROS. While these ROS are responsible for breaking down pollutants, they can also cause photodegradation of the surrounding materials. This compound's ability to catalytically degrade these ROS helps to protect the organic components of a system, such as coatings or textiles, from this photodegradation. berkeley.edu For instance, in a photocatalytic test involving the degradation of methylene (B1212753) blue dye, the presence of this compound with TiO₂ was shown to effectively mitigate the degradation of the dye by consuming the photogenerated ROS. nih.govrsc.org This demonstrates its potential for developing more stable and durable photocatalytic systems for environmental applications.
Conversion of Carbon Dioxide in Chemical Synthesis
This compound is emerging as a compound of interest in the catalytic conversion of carbon dioxide (CO2), a critical area of research for mitigating greenhouse gas emissions and developing sustainable chemical processes. While much of the research has focused on cerium oxide (CeO2) as the active catalytic species, this compound often serves as a crucial precursor for the synthesis of these ceria-based catalysts. nih.govacs.org The unique properties of cerium, particularly its ability to cycle between Ce(III) and Ce(IV) oxidation states, are central to its catalytic activity in CO2 transformations. acs.org
Research into cerium-based catalysts has demonstrated their effectiveness in activating CO2 for various chemical syntheses. acs.org For instance, ceria-based catalysts have shown promise in the direct synthesis of diethyl carbonate (DEC) from ethanol (B145695) and CO2. polito.it These catalysts possess bifunctional active sites that can activate both the alcohol and CO2 molecules, which is a key step in the carboxylation reaction. polito.it Similarly, the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO2 is another significant application where ceria-based catalysts have been extensively studied. exeter.ac.ukmst.eduresearchgate.net The performance of these catalysts is often linked to the presence of defect sites and oxygen vacancies on the ceria surface, which can be influenced by the precursor material, such as this compound.
Mechanistic studies have suggested that the conversion of CO2 on cerium-based catalysts can proceed through the formation of carbonate species on the catalyst surface. One study detailed the formation of a this compound species from the reaction of a cerium(III) hydride complex with CO2, providing insight into the fundamental interactions between cerium(III) and carbon dioxide. ornl.gov While this particular study focused on a specific organometallic reaction, it underscores the potential for this compound intermediates in broader catalytic cycles involving CO2.
Although direct, large-scale applications of this compound as the primary catalyst for CO2 conversion in chemical synthesis are not yet widely established, its role as a precursor and its involvement in the fundamental steps of CO2 activation highlight its importance in this field. The development of advanced catalytic systems may yet uncover a more direct role for this compound in these critical green chemistry applications.
Design and Performance of Supported Catalysts
A notable example of a supported this compound catalyst is the synthesis of uniform this compound clusters deposited on the surface of TiO2 nanoparticles. rsc.orgresearchgate.netrsc.orgnih.gov In one study, a dissolution-deposition method was employed, starting with a mixed-phase magnesium-cerium carbonate precursor. This method resulted in the formation of uniform 2.5 ± 0.4 nm diameter Ce(III) carbonate clusters on the TiO2 support. rsc.orgresearchgate.netrsc.org The synthesis process involves the selective dissolution of the more soluble magnesium carbonate component, leaving behind the nanoscale this compound clusters anchored to the TiO2 surface. researchgate.net
The characterization of these supported catalysts is crucial for understanding their performance. Techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and electron energy loss spectroscopy (EELS) have been used to confirm the size, distribution, and Ce(III) oxidation state of the carbonate clusters on the TiO2 support. rsc.orgresearchgate.netrsc.org
While the primary application investigated for these TiO2-supported this compound clusters has been as a catalytic antioxidant for the degradation of reactive oxygen species (ROS), the principles of their design and the demonstrated stability of the supported Ce(III) carbonate phase are highly relevant for other catalytic applications. rsc.orgresearchgate.netrsc.orgnih.gov The close proximity between the this compound and the TiO2 support can lead to synergistic effects, enhancing catalytic activity. researchgate.net
The performance of these supported catalysts can be influenced by various factors, including the pH of the reaction medium. For the degradation of ROS, the TiO2-supported Ce(III) carbonate catalyst exhibited a distinct pH-dependent activity, with an optimal performance observed in the near-neutral pH range of 7.7 ± 0.7. rsc.orgresearchgate.netrsc.orgnih.gov This pH sensitivity suggests that the balance of protons and hydroxide ions plays a key role in the catalytic cycle. rsc.orgrsc.org
The table below summarizes the key features of the designed TiO2-supported this compound catalyst as reported in the literature.
| Catalyst Characteristic | Description | Source |
| Catalyst Composition | This compound clusters on TiO2 nanoparticles | rsc.orgresearchgate.netrsc.org |
| Synthesis Method | Dissolution-deposition from a Mg-Ce mixed carbonate precursor | researchgate.net |
| Cluster Size | 2.5 ± 0.4 nm | rsc.orgresearchgate.netrsc.org |
| Support Material | Titanium Dioxide (TiO2) | rsc.orgresearchgate.netrsc.org |
| Characterization | HAADF-STEM, EELS, UV-Vis, FTIR | rsc.orgresearchgate.netrsc.org |
| Observed Catalytic Activity | Degradation of reactive oxygen species (ROS) | rsc.orgresearchgate.netrsc.orgnih.gov |
| Optimal pH for Activity | 7.7 ± 0.7 | rsc.orgresearchgate.netrsc.orgnih.gov |
This research into supported this compound catalysts provides a foundation for the future design of novel catalytic materials for a range of chemical transformations. The ability to create uniform, nanoscale active sites on a stable support is a key strategy for developing highly efficient and selective catalysts.
Applications of Cerium Iii Carbonate in Environmental Science and Remediation
Removal of Contaminants from Industrial Wastewater
Cerium(III) carbonate and related cerium compounds are effective agents for treating industrial wastewater, which is often laden with heavy metals and other pollutants. Their application in this area is primarily centered on remediation and adsorption processes.
The precipitation of heavy metals using cerium compounds is a promising method for wastewater treatment. One innovative approach involves microbial-mediated cerium carbonate precipitation (MMCCP). This green technology has shown high efficiency in the simultaneous removal of multiple heavy metals. Research has demonstrated that under optimal conditions, this method can achieve significant removal of chromium (Cr), lead (Pb), and copper (Cu). The process is rapid, with optimal removal efficiencies being reached within 80 minutes at a 6 mg/L concentration and a 0.05g adsorbent dose.
| Heavy Metal | Removal Efficiency (%) |
|---|---|
| Chromium (Cr) | 99 |
| Lead (Pb) | 99 |
| Copper (Cu) | 68 |
Adsorption is a key mechanism through which this compound-based materials remove contaminants from wastewater. These processes are effective for a range of pollutants, including heavy metals and phosphorus. The adsorption behavior of heavy metals onto microbially-precipitated cerium carbonate follows the Langmuir isotherm and pseudo-second-order kinetics. Thermodynamic analysis of the process indicates that the adsorption is spontaneous and exothermic in nature.
In addition to heavy metals, this compound adsorbents are effective in removing phosphorus from water, a primary cause of eutrophication. The adsorption capacity of pure hydrous this compound for phosphorus is notable. Iron(III) modification of this compound adsorbents can further enhance their phosphorus removal capabilities, particularly in basic conditions, by introducing additional active sites. The adsorption capacity is influenced by the pH of the solution, with acidic environments generally favoring the exchange between carbonate and phosphate (B84403) ions.
| Adsorbent | Adsorption Capacity (mg P/g) | Conditions |
|---|---|---|
| Pure Ce₂(CO₃)₃·xH₂O | 29.96 | Initial P conc. = 30 mg/L, Adsorbent dose = 0.5 g/L, 25°C, 48h |
| Ce/Fe-12/6 | 57.65 | Initial P conc. = 30 mg/L, Adsorbent dose = 0.5 g/L, 25°C, 48h |
| Ce/Fe-15/3 (pH 3-7) | >55 | Initial P conc. = 30 mg/L, Adsorbent dose = 0.5 g/L, 25°C, 48h |
Extraction and Recovery of Rare Earth Elements from Industrial Waste Streams
Industrial waste streams, such as phosphogypsum, can be a secondary source of valuable rare earth elements (REEs). This compound plays a crucial role in the processes developed to extract and recover these elements.
Phosphogypsum is a byproduct of fertilizer production and contains significant amounts of REEs. One method to concentrate and recover these elements involves transforming the calcium sulfate in phosphogypsum into calcium carbonate by reacting it with sodium carbonate. This process enriches the REEs in the newly formed solid phase. The REEs can then be leached from this carbonate matrix using acids. Following leaching and purification steps to remove impurities, the REEs are often precipitated as a mixed rare earth carbonate. This precipitation is typically achieved by adding a mixture of ammonium solution and ammonium bicarbonate.
Environmental Geochemistry of Cerium Compounds
The environmental fate of cerium compounds is governed by their geochemical behavior, which influences their transport and distribution in terrestrial and aquatic environments.
In low-temperature geochemical environments, cerium can exist in two primary oxidation states: the trivalent cerous state (Ce³⁺) and the tetravalent ceric state (Ce⁴⁺). This unique redox chemistry distinguishes cerium from other lanthanides, which are typically stable only in the trivalent state. The mobility of cerium in the environment is significantly influenced by these oxidation states and the surrounding chemical conditions.
In bicarbonate-rich environments, the mobility of Ce(III) can be enhanced through the formation of intrinsic colloids. Studies have shown that in the presence of carbonates, cerium can form colloids that facilitate its transport through fractured rock. This indicates that the presence of carbonate ions in groundwater and soil can play a crucial role in the migration of cerium from waste sites. The transport of heavy metals, in general, is influenced by various soil properties, including carbonate content, pH, and the presence of organic matter. In calcareous soils, heavy metals may precipitate as carbonate salts, which can limit their mobility. However, changes in soil pH can lead to the dissolution of these salts and enhance the retention of heavy metals through ion exchange.
The redox state of cerium is a critical factor in its environmental behavior. Under oxidizing conditions, the less soluble Ce⁴⁺ is readily absorbed onto particles and hydroxides. Conversely, under reducing conditions, the more soluble Ce³⁺ behaves similarly to other trivalent rare earth elements. The transformation between Ce³⁺ and Ce⁴⁺ is a key process that affects the fate and transport of cerium in the environment.
Separation and Extraction Methodologies for Rare Earth Elements Involving Cerium Iii Carbonate
Selective Separation of Cerium from Mixed Lanthanide Systems
The ability to selectively oxidize cerium(III) to cerium(IV) is the cornerstone of its separation from other trivalent lanthanides. scirp.org This oxidation leads to a significant difference in chemical behavior, particularly in solubility, which is leveraged in various separation techniques. scirp.org
Oxidative precipitation is a widely used method to selectively remove cerium from a solution containing a mixture of rare earth elements. researchgate.net The fundamental principle involves oxidizing Ce(III) to the less soluble Ce(IV) state, which then precipitates out of the solution, leaving other trivalent REEs dissolved. google.com
Common oxidizing agents include ozone, hydrogen peroxide, and bleaching powder. osti.govosti.govresearchgate.net The efficiency of the precipitation is highly dependent on factors such as pH, temperature, and the choice of oxidant. For instance, using ozone at ambient temperature and a pH of 4.5 can lead to the precipitation of 98% of the initial cerium, increasing its purity from 50% to 98%. osti.gov A subsequent re-oxidation step can further enhance the purity to 99.9%. osti.gov
The process typically results in the formation of ceric hydroxide (B78521) (Ce(OH)₄) or other insoluble Ce(IV) compounds. researchgate.netimim.pl For example, treating a mixture of trivalent lanthanide salts with oxygen under alkaline conditions (2 M NaOH) can oxidize 87.1% of Ce³⁺ to Ce⁴⁺, causing the precipitation of Ce(OH)₄. researchgate.net The other lanthanides precipitate as trivalent hydroxides. researchgate.net
Table 1: Parameters for Oxidative Precipitation of Cerium
| Oxidizing Agent | pH | Temperature (°C) | Cerium Recovery/Purity | Reference |
|---|---|---|---|---|
| Ozone | 4.5 | Ambient | 98% recovery, 98% purity | osti.gov |
| Ozone (two-step) | 4.5 | Ambient | 99.9% purity | osti.gov |
| Oxygen/NaOH | Alkaline (2 M NaOH) | 30 | 87.1% oxidation | researchgate.net |
| Bleaching Powder | 1.5 (HCl) | 120 | Good precipitation | osti.gov |
Selective dissolution operates on the reverse principle of oxidative precipitation. In this approach, a mixture of rare earth compounds, often hydroxides or carbonates that have been subjected to an oxidation step, is treated with an acid. scirp.orgscirp.org The trivalent rare earth compounds are readily dissolved in the acid, while the less basic cerium(IV) oxide or hydroxide remains as a solid residue. imim.pl
This technique is effective because Ce(IV) hydrolyzes at a much lower pH (around 0.8) compared to trivalent REEs, which hydrolyze at a pH between 6 and 8. researchgate.net After calcining a rare earth hydroxide concentrate at high temperatures (e.g., 1000°C for 2 hours) to ensure the oxidation of Ce(III) to Ce(IV), the resulting oxides can be leached with acids like hydrochloric acid. researchgate.net The trivalent rare earth oxides dissolve, leaving behind a cerium concentrate. researchgate.net The efficiency of this separation is influenced by acid concentration, temperature, and contact time. researchgate.net
For example, after oxidizing a mixed rare earth hydroxide powder, leaching with sulfuric acid at pH 2.5 can dissolve over 80% of lanthanum, praseodymium, and neodymium, while only about 0.1% of the cerium is leached. imim.pl This leaves a solid residue highly enriched in cerium. imim.pl
Carbonate Leaching Processes for Rare Earth Element Recovery
Carbonate chemistry is integral to the processing of certain rare earth ores, particularly bastnäsite, which is a fluorocarbonate mineral ((Ce,La)CO₃F). researchgate.net Leaching processes may utilize carbonate solutions, or deal with the dissolution of rare earth carbonates.
In some hydrometallurgical routes, after an initial acid treatment of the ore, the rare earth elements can be precipitated as carbonates. A study on the thermal treatment of mixed rare earth carbonates showed that calcination at 1100°C for one hour was required to fully decompose them to their respective oxides. researchgate.net The resulting CeO₂ was not dissolved by hydrochloric acid, demonstrating a potential separation pathway. researchgate.net
Another method involves using carbon dioxide to selectively dissolve alkaline and alkaline earth carbonates from a crushed ore submerged in water, leaving the rare earth-containing solid particles behind for subsequent acid leaching. google.com This process aims to remove gangue minerals before the main extraction step. google.com Furthermore, sodium carbonate (Na₂CO₃) can be used in roasting processes to decompose mixed rare earth concentrates, converting them into forms that are more amenable to subsequent leaching and separation steps. researchgate.net
Hydrometallurgical Approaches in Rare Earth Processing
A typical hydrometallurgical process involves several key stages:
Leaching: The ore concentrate is first leached with strong acids (such as sulfuric, hydrochloric, or nitric acid) or bases to bring the rare earth elements into solution. eurare.orgresearchgate.net
Cerium Separation: The resulting pregnant leach solution is then treated to separate the cerium. As detailed previously, this is most commonly achieved by oxidizing Ce(III) to Ce(IV) followed by either precipitating the insoluble Ce(IV) hydroxide or selectively dissolving the other trivalent REEs. scirp.orgscirp.orgosti.gov
Further Separation: After cerium removal, the solution containing the remaining trivalent lanthanides undergoes further complex separation processes, most notably solvent extraction, to isolate the individual elements or groups of elements (e.g., light, medium, and heavy REEs). scirp.orgresearchgate.net
The choice of specific reagents and conditions at each stage depends on the mineralogy of the ore concentrate and the desired purity of the final products. ethernet.edu.et The effective removal of cerium early in the process is economically advantageous as it significantly reduces the volume of material that needs to be processed in the more expensive downstream separation stages. researchgate.netresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Cerium(III) carbonate | Ce₂(CO₃)₃ |
| Cerium(IV) hydroxide | Ce(OH)₄ |
| Cerium(IV) oxide | CeO₂ |
| Cerium(III) chloride | CeCl₃ |
| Sodium Carbonate | Na₂CO₃ |
| Sodium Hydroxide | NaOH |
| Hydrochloric Acid | HCl |
| Sulfuric Acid | H₂SO₄ |
| Nitric Acid | HNO₃ |
| Ozone | O₃ |
| Hydrogen Peroxide | H₂O₂ |
| Lanthanum(III) oxide | La₂O₃ |
| Praseodymium(III) oxide | Pr₂O₃ |
| Neodymium(III) oxide | Nd₂O₃ |
| Bastnäsite | (Ce,La)CO₃F |
Future Research Directions and Emerging Paradigms for Cerium Iii Carbonate Research
Advanced Rational Design of Cerium(III) Carbonate-Based Materials
Future research will increasingly focus on the rational design of this compound-based materials to achieve precise control over their properties and functionalities. This involves tailoring morphology, size, and composition to enhance performance in specific applications. This compound often serves as a precursor for cerium oxide (ceria), and controlling the precursor's properties is crucial for the final material's characteristics. acs.orgrsc.org
Key research avenues include:
Morphology Control: The synthesis of this compound with diverse morphologies, such as nanoplates, nanosaucers, and microparticles, can be achieved by adjusting reaction parameters. nih.gov Future work will aim to understand the mechanisms that govern the formation of these structures to produce materials with optimized surface areas and active sites for catalytic and other applications.
Composite Materials: The development of nanocomposites, where this compound is combined with other materials like metal-organic frameworks (MOFs), polymers, or other metal oxides, is a promising direction. researchgate.netsciopen.com For instance, embedding cerium oxide nanoparticles, derived from cerium carbonate, within a copper-based MOF has shown potential for enhanced electrochemical performance. researchgate.net These composites can exhibit synergistic properties that surpass those of the individual components.
Doping Strategies: Introducing other elements into the cerium carbonate structure can modify its electronic properties and create defects like oxygen vacancies, which are often crucial for catalytic activity. researchgate.net Research into doping cerium-based materials with various metals is expected to yield materials with enhanced sensing or catalytic capabilities.
Table 1: Parameters for Rational Design of this compound-Based Materials
| Design Parameter | Objective | Potential Application |
|---|---|---|
| Morphology Control | Tailor particle shape and size (e.g., nanoplates, nanorods) | Catalysis, Polishing Agents |
| Composite Formulation | Combine with polymers, MOFs, or other oxides | Enhanced Catalysis, Biomedical |
| Doping | Introduce heteroatoms to modify electronic structure | Gas Sensing, Catalysis |
Development of Next-Generation Catalysts for Sustainable Chemical Processes
The catalytic prowess of cerium-based materials is well-established, and future research aims to leverage this compound for developing next-generation catalysts that promote green and sustainable chemical synthesis. mdpi.com The ability of cerium to shuttle between Ce³⁺ and Ce⁴⁺ oxidation states is central to its catalytic function, enabling it to facilitate a wide range of redox reactions. mdpi.commdpi.com
Emerging research areas include:
Tandem Catalysis: A significant breakthrough is the use of a single cerium catalyst to drive multiple distinct reaction steps in one pot. azom.com This "autotandem catalysis" approach, which utilizes the redox-adaptive nature of cerium, can streamline complex syntheses, reduce waste, and improve efficiency. azom.com Research into using this compound in such systems, for example by working in tandem with titanium dioxide to degrade reactive oxygen species, is a promising frontier. nih.govberkeley.eduresearchgate.net
Biomass Conversion: Cerium-containing catalysts are being explored for the conversion of bio-based feedstocks into valuable chemicals and materials, contributing to a more sustainable chemical industry. mdpi.com
Automotive Emission Control: this compound is a precursor for ceria, a crucial component in modern three-way catalytic converters used to reduce harmful emissions like carbon monoxide (CO) and nitrogen oxides (NOx) from vehicle exhaust. samaterials.comstanfordmaterials.comaemree.com Future research will focus on developing catalysts with improved thermal stability and efficiency at lower temperatures to meet stricter emissions standards.
Table 2: Applications of this compound in Next-Generation Catalysis
| Catalytic Application | Process | Role of this compound |
|---|---|---|
| Tandem Catalysis | Multi-step organic synthesis | Acts as a redox-adaptive catalyst for distinct reaction types (radical and ionic) azom.com |
| Environmental Catalysis | Automotive exhaust treatment | Precursor to ceria, which stores and releases oxygen to convert CO and NOx samaterials.comstanfordmaterials.comaemree.com |
| Sustainable Synthesis | Carboxylation of glycerol (B35011) with CO2 | Component of MOF-based catalysts that activate CO2 mdpi.com |
| Oxidation Reactions | Organic synthesis | Promotes reactions like Knoevenagel condensation and hydrogenation samaterials.comstanfordmaterials.com |
Innovations in Environmental Technologies Utilizing this compound
Beyond catalysis, this compound and its derivatives are poised to play a significant role in innovative environmental remediation technologies. Its ability to interact with various pollutants makes it a versatile material for air and water purification.
Key areas for future innovation are:
Water Treatment: Cerium-based coagulants have shown high efficiency in removing contaminants like phosphates and heavy metals from industrial wastewater. samaterials.comstanfordmaterials.comnih.govmdpi.com An innovative approach involves an integrated model where cerium(III) chloride is used as a coagulant, followed by the recovery and recycling of the cerium, aligning with circular economy principles. nih.govnih.gov This process not only purifies water but also minimizes waste by regenerating the treatment agent. nih.govnih.gov
CO2 Capture and Utilization: The reactive separation of cerium using CO2 as a stimulus is an emerging green chemistry approach. acs.org This process allows for the precipitation of cerium carbonate, effectively capturing CO2 while simultaneously recovering high-purity ceria, which has numerous applications. acs.org
Fungal Biorecovery: Research has demonstrated that fungi like Aspergillus niger and Neurospora crassa can be used to recover cerium from solutions by precipitating it as cerium oxalate (B1200264) or cerium carbonate. dundee.ac.uk This "biorecovery" method offers a sustainable pathway to recycle rare earth elements and synthesize valuable nanomaterial precursors. dundee.ac.uk
Synergistic Integration of Experimental and Computational Methodologies
The complexity of cerium carbonate systems necessitates a combined approach where experimental synthesis and characterization are guided and explained by computational modeling. This synergy accelerates the discovery and optimization of new materials.
Future research will benefit from:
Predictive Modeling: Computational methods like Density Functional Theory (DFT) can predict the crystal morphology of cerium carbonate under different synthesis conditions. researchgate.net This allows researchers to understand the growth mechanisms at an atomic level and rationally design experiments to target specific crystal shapes, potentially reducing experimental costs. researchgate.net
Mechanism Elucidation: In-silico modeling is crucial for understanding the reaction pathways in catalytic processes. flogen.org For instance, computational studies can clarify the interaction of gas pollutants like CO and NOx with ceria surfaces, providing insights that are essential for designing better catalysts. flogen.org
Structure-Property Relationships: Combining experimental data from techniques like X-ray diffraction with computational simulations helps to establish clear relationships between the atomic structure of this compound materials and their macroscopic properties. mdpi.com This understanding is fundamental to designing materials with desired functionalities.
Table 3: Integration of Experimental and Computational Methods
| Methodology | Application in this compound Research | Example |
|---|---|---|
| Density Functional Theory (DFT) | Predicts crystal structure and morphology, simulates electronic properties. researchgate.netmdpi.com | Predicting the hexagonal flake morphology of cerium carbonate crystals when grown with a PVP template. researchgate.net |
| Molecular Dynamics (MD) | Simulates atomic-scale dynamics and phase transitions under various conditions. mdpi.com | Studying order-disorder transitions and the reorientation of carbonate groups under temperature and pressure. mdpi.com |
| In-situ Spectroscopy (Raman, FBRM) | Monitors reaction, nucleation, and growth processes in real-time. acs.org | Determining the key factors affecting the polymorph and morphology during reactive crystallization. acs.org |
Q & A
Q. What experimental methods are recommended for synthesizing high-purity Cerium(III) carbonate with controlled morphology?
High-purity this compound can be synthesized via pH-controlled precipitation using sodium bicarbonate/carbonate mixtures (e.g., NaHCO₃–Na₂CO₃) as precipitation agents. Adjusting the NaHCO₃/Na₂CO₃ molar ratio allows control over phase composition (e.g., Ce₂(CO₃)₃·8H₂O vs. CeOHCO₃) and morphology. Ethylene glycol additives reduce particle size, while surfactants like PVP or SDS template specific crystal planes (e.g., (002), (040)) to achieve hexagonal lamellar or flower-like structures . Purity is verified via trace rare earth analysis (≤1500 ppm impurities) and ICP-AES .
Q. Which characterization techniques are critical for analyzing this compound structure and composition?
Key techniques include:
- XRD : Identifies crystalline phases (e.g., orthorhombic Ce₂(CO₃)₃·8H₂O) and detects impurities .
- SEM/TEM : Resolves morphological features (e.g., plate-like or flower-like aggregates) .
- FT-IR : Confirms carbonate bonding (e.g., ν₃ asymmetric CO₃²⁻ stretch at ~1450 cm⁻¹) .
- ICP-AES/ICP-MS : Quantifies Ce:Mg ratios in mixed catalysts (e.g., Mg–Ce mixed carbonate with 12:1 Mg:Ce) .
Advanced Research Questions
Q. How can this compound be integrated into catalysts for reactive oxygen species (ROS) degradation?
Uniform Ce(III) carbonate clusters (e.g., ~2.5 nm size) are deposited on TiO₂ via a dissolution-deposition strategy. Mg–Ce mixed carbonate precursors are dissolved in water, leaving insoluble Ce(III) carbonate clusters that adhere to TiO₂ surfaces. This design minimizes mass transport limitations and leverages TiO₂’s photocatalytic ROS generation, enhancing degradation efficiency . HAADF-STEM confirms cluster stability under acidic conditions (pH 6.0), with no dissolution observed .
Q. What explains the pH-dependent kinetics of Ce(III) carbonate catalysts in photodegradation reactions?
A U-shaped pH-rate profile (e.g., for methylene blue degradation) arises from kinetic control rather than Ce(III) carbonate dissolution. At pH < 7, cationic dye adsorption on negatively charged TiO₂ increases, while Ce(III) carbonate’s ROS scavenging activity dominates at neutral/alkaline pH. Dissolution is ruled out via solubility data and HAADF-STEM imaging .
Q. How do computational studies inform the design of this compound with tailored morphologies?
Molecular dynamics (MD) simulations reveal that surfactants like PVP preferentially adsorb on Ce₂(CO₃)₃ crystal planes (e.g., (002) vs. (040)) via ketone group interactions. Binding energy calculations (-20 to -30 kJ/mol) show PVP’s role in agglomerating nanocrystals into flower-like structures . Density functional theory (DFT) further models anion effects (e.g., NO₃⁻, CH₃COO⁻) on CeO₂ nanoparticle synthesis from carbonate precursors .
Q. What strategies improve the stability of Ce(III) carbonate catalysts under reactive conditions?
- Support interactions : TiO₂ stabilizes Ce(III) carbonate clusters against aggregation .
- Additive engineering : Mg²⁺ in mixed carbonates reduces Ce leaching by forming soluble MgCO₃ during synthesis .
- pH optimization : Operating near neutral pH (6–8) avoids acidic decomposition (e.g., to Ce³⁺ ions) .
Q. How do mixed-metal carbonates enhance catalytic performance in transesterification reactions?
Ce–Ca or Ce–Mg mixed carbonates (prepared via sol-gel methods) increase surface basicity, critical for dimethyl carbonate synthesis. CO₂-TPD profiles show strong basic sites (e.g., 400–600°C desorption) correlated with higher yields. XPS confirms Ce³⁺/Ce⁴⁺ redox pairs synergize with Ca²⁺ for methanol activation .
Q. What contradictions exist in the literature regarding Ce(III) carbonate’s role in photocatalysis?
Some studies attribute ROS degradation solely to CeO₂, but HAADF-STEM and kinetic data confirm Ce(III) carbonate clusters (not oxides) are active. Discrepancies arise from mischaracterization of carbonate phases as hydroxides or oxides during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
